molecular formula C3H9N5O B12366898 4,6-Diamino-1,3,5-triazinan-2-one

4,6-Diamino-1,3,5-triazinan-2-one

Cat. No.: B12366898
M. Wt: 131.14 g/mol
InChI Key: IJALQCOKSXNFPD-UHFFFAOYSA-N
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Description

4,6-Diamino-1,3,5-triazinan-2-one, also known as Ammeline, is a heterocyclic compound with the molecular formula C3H5N5O. It is a derivative of melamine and is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Diamino-1,3,5-triazinan-2-one can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction typically occurs under controlled temperatures and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and pH to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazines .

Mechanism of Action

The mechanism by which 4,6-Diamino-1,3,5-triazinan-2-one exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C3H9N5O

Molecular Weight

131.14 g/mol

IUPAC Name

4,6-diamino-1,3,5-triazinan-2-one

InChI

InChI=1S/C3H9N5O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,4-5H2,(H2,7,8,9)

InChI Key

IJALQCOKSXNFPD-UHFFFAOYSA-N

Canonical SMILES

C1(NC(NC(=O)N1)N)N

Origin of Product

United States

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